An In-depth Technical Guide to Boc-Gly-OH-15N: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Boc-Gly-OH-15N: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-glycine-15N (Boc-Gly-OH-15N), a stable isotope-labeled amino acid derivative crucial for advancements in peptide chemistry, structural biology, and pharmaceutical development. This document details its core chemical and physical properties, experimental protocols for its application, and its role in modern research.
Core Chemical Properties and Structure
Boc-Gly-OH-15N is a derivative of glycine, the simplest amino acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the nitrogen atom is the stable isotope ¹⁵N. This isotopic labeling provides a unique spectroscopic and mass spectrometric signature, enabling detailed analysis without altering the underlying chemical reactivity of the molecule.
The structure of Boc-Gly-OH-15N is visualized below.
The key properties of Boc-Gly-OH-15N are summarized in the table below, providing essential information for experimental design and execution.
| Property | Value | References |
| Identifier | ||
| CAS Number | 106665-75-2 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₃¹⁵NO₄ | [4] |
| Molecular Weight | 176.18 g/mol | [1][2][5] |
| InChI Key | VRPJIFMKZZEXLR-VJJZLTLGSA-N | [1][4][5] |
| SMILES | CC(C)(C)OC(=O)[¹⁵NH]CC(O)=O | [1][5] |
| Physical Properties | ||
| Appearance | White to off-white solid | [1][4] |
| Melting Point | 86-89 °C (lit.) | [1][4][5] |
| Storage Conditions | -15°C, desiccated | [4] |
| Specifications | ||
| Isotopic Purity | ≥98 atom % ¹⁵N | [1][5] |
| Chemical Purity (Assay) | ≥99% (CP) | [1][5] |
| Spectroscopic Data | ||
| Mass Shift | M+1 | [1][5] |
| Suitability | Suitable for bio NMR | [1][5] |
Applications in Research and Drug Development
The site-specific incorporation of ¹⁵N via Boc-Gly-OH-15N is a powerful tool in biochemical and pharmaceutical research.[6] The stable isotope label allows for precise tracking and analysis of peptides and proteins without altering their biological function.
-
Structural Biology (NMR Spectroscopy): The ¹⁵N nucleus has a nuclear spin of 1/2, making it ideal for high-resolution NMR studies.[6] Incorporating ¹⁵N-labeled glycine residues simplifies complex spectra, enabling detailed analysis of peptide conformation, dynamics, and interactions with binding partners.[7]
-
Quantitative Proteomics and Metabolomics (Mass Spectrometry): Peptides synthesized with Boc-Gly-OH-15N serve as excellent internal standards for mass spectrometry-based quantification. The +1 Da mass shift allows for clear differentiation from the unlabeled endogenous counterpart, enabling accurate measurement of protein abundance and turnover.[7]
-
Metabolic Tracing: As a fundamental amino acid, glycine is a precursor for numerous nitrogen-containing metabolites, including purines for DNA and RNA synthesis.[8] Using ¹⁵N-labeled glycine allows researchers to trace the metabolic fate of nitrogen atoms through complex biochemical pathways, providing insights into cellular metabolism in both healthy and diseased states.[7][8]
-
Pharmacokinetic and Drug Metabolism Studies: In drug development, tracking the metabolic fate of peptide-based therapeutics is critical. By incorporating a ¹⁵N label, researchers can unambiguously identify and quantify the parent drug and its metabolites in biological matrices, providing essential data on drug stability, clearance, and routes of degradation.[6][7]
Experimental Protocols
The primary application of Boc-Gly-OH-15N is in Fmoc-based or Boc-based solid-phase peptide synthesis (SPPS) to introduce a ¹⁵N label at a specific glycine position.[9] The following is a generalized protocol for the manual incorporation of a Boc-protected amino acid into a peptide sequence on a solid support.
Materials:
-
Appropriate solid-phase resin (e.g., Merrifield resin)
-
Boc-protected amino acids, including Boc-Gly-OH-15N
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Resin Preparation: Swell the resin in DCM in a reaction vessel for at least 30 minutes.[10]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (Boc-Gly-OH-15N):
-
In a separate vial, pre-activate Boc-Gly-OH-15N (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF.[10]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[10]
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail such as HF or a TFA-based mixture with scavengers.[11]
-
Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
The general workflow for synthesis and analysis is depicted below.
Analysis and Characterization
Post-synthesis, the identity, purity, and isotopic incorporation of the ¹⁵N-labeled peptide must be confirmed.
-
Mass Spectrometry: High-resolution mass spectrometry is used to verify the correct molecular weight of the synthesized peptide. A mass increase of +1 Da for each incorporated ¹⁵N atom compared to the unlabeled analogue is expected.[7] The isotopic distribution pattern can be analyzed to calculate the efficiency of ¹⁵N incorporation.[7]
-
NMR Spectroscopy: For structural studies, 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is a standard experiment. This spectrum yields a peak for each ¹⁵N-H pair, and the chemical shift of the ¹⁵N-labeled glycine provides information about its local chemical environment and involvement in secondary structure elements.[7]
Tracing Metabolic Pathways
The use of Boc-Gly-OH-15N in peptide synthesis is a gateway to producing probes for metabolic studies. For instance, if a ¹⁵N-glycine-containing peptide is introduced to a cellular system and subsequently catabolized, the ¹⁵N label can be traced as it is incorporated into other biomolecules. Glycine is a key precursor in the de novo synthesis of purines, and the nitrogen at position 7 of the purine ring is directly derived from glycine.
References
- 1. Boc-Gly-OH-15N 15N 98atom , 99 CP 106665-75-2 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. BOC-[15N]GLY-OH CAS#: 106665-75-2 [amp.chemicalbook.com]
- 5. Boc-Gly-OH-15N 15N 98atom , 99 CP 106665-75-2 [sigmaaldrich.com]
- 6. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 7. benchchem.com [benchchem.com]
- 8. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
